![molecular formula C21H21BrN4O2 B3843630 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine](/img/structure/B3843630.png)
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine
説明
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine, also known as BMS-754807, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.
作用機序
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine inhibits the IGF-1R and IR tyrosine kinases by binding to the ATP binding site of the receptors. This prevents the receptors from phosphorylating downstream signaling molecules, leading to inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine in lab experiments is its potency and selectivity for the IGF-1R and IR tyrosine kinases. This makes it a useful tool for studying the role of these receptors in cancer cell growth and survival. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
For the development of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its efficacy, and the optimization of dosing and administration schedules. In addition, further studies are needed to elucidate the mechanisms of resistance to this compound and to identify strategies to overcome this resistance.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical and clinical trials for the treatment of cancer. Its potent inhibition of the IGF-1R and IR tyrosine kinases makes it a useful tool for studying the role of these receptors in cancer cell growth and survival. However, further studies are needed to optimize its use and to identify strategies to overcome resistance.
科学的研究の応用
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and survival of cancer cells by blocking the IGF-1R and IR signaling pathways, which are involved in cell proliferation and survival.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-27-18-8-6-17(7-9-18)23-19-14-20(26-10-12-28-13-11-26)25-21(24-19)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRSDDVNKUAIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。